2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene is a complex organic compound characterized by its unique structure, which consists of a dibenzo[b,d]thiophene core with two diphenylphosphoryl groups attached at the 2 and 8 positions. Its empirical formula is C36H26O2P2S, and it has a molecular weight of 584.60 g/mol . This compound exhibits significant interest in various fields due to its potential applications in organic electronics and materials science.
BDT's mechanism of action in OFETs relies on its ability to transport charge carriers (electrons) efficiently through its π-conjugated system. The electron-withdrawing diphenylphosphoryl groups help to modulate the charge distribution within the molecule, optimizing its performance in transistor devices [].
The chemical behavior of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene can be explored through several types of reactions:
These reactions are crucial for modifying the compound for specific applications in catalysis and material synthesis.
The synthesis of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene typically involves several steps:
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene has several notable applications:
Interaction studies involving 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene focus on its behavior in various environments:
Several compounds share structural or functional similarities with 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Dibenzo[b,d]thiophene | Core structure similar to dibenzo[b,d]thiophene | Lacks phosphoryl groups; primarily studied for photophysical properties. |
Diphenylphosphine | Contains phosphorus but lacks thiophene structure | Used primarily as a ligand in coordination chemistry. |
Triphenylphosphine | Phosphorus compound without thiophene core | Widely used in organic synthesis but lacks unique electronic properties. |
The uniqueness of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene lies in its dual functionality as both an electronic material and a potential biologically active compound due to the presence of both thiophene and phosphoryl groups.
The synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene relies heavily on palladium-catalyzed cross-coupling reactions, which serve as the cornerstone methodology for introducing diphenylphosphoryl groups at the 2 and 8 positions of the dibenzothiophene core . The most effective approach involves a palladium-catalyzed coupling reaction between 2,8-dibromodibenzothiophene and diphenylphosphine oxide under carefully optimized conditions .
The reaction mechanism follows a typical cross-coupling pathway where palladium acetate serves as the primary catalyst in combination with suitable ligands [28]. The process requires the use of diphenylphosphine oxide as the phosphorus-containing coupling partner, which undergoes oxidative addition with the aryl bromide substrate [28]. Optimal reaction conditions have been established using palladium acetate at 5 mole percent loading with 2,2'-bipyridyl as the supporting ligand .
Temperature optimization studies reveal that the coupling reaction proceeds most efficiently at 110°C in toluene solvent . The reaction duration typically extends to 72 hours to achieve complete conversion, with yields ranging from 70-75 percent under laboratory conditions . Base selection plays a crucial role, with potassium carbonate providing the most favorable results for deprotonation of the diphenylphosphine oxide substrate .
Parameter | Optimized Value |
---|---|
Catalyst | Palladium acetate (5 mole percent) |
Ligand | 2,2'-bipyridyl (10 mole percent) |
Solvent | Toluene |
Temperature | 110°C |
Duration | 72 hours |
Base | Potassium carbonate |
Yield | 70-75% |
The coupling strategy demonstrates excellent regioselectivity for the 2,8-positions of dibenzothiophene, which can be attributed to the electronic properties of the heterocyclic system . The electron-deficient nature of the brominated positions enhances their reactivity toward oxidative addition with the palladium catalyst [19]. Alternative palladium sources including palladium chloride and tetrakis(triphenylphosphine)palladium have been investigated, but palladium acetate consistently provides superior yields and reaction reproducibility [28].
Ligand effects significantly influence the coupling efficiency, with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene showing promising results in preliminary studies [33]. However, the standard 2,2'-bipyridyl ligand remains the preferred choice due to its balance of reactivity and cost-effectiveness . The reaction demonstrates good functional group tolerance, allowing for the presence of electron-withdrawing substituents on the dibenzothiophene core without significant yield reduction [28].
The phosphorylation mechanism for introducing diphenylphosphoryl groups involves a complex series of elementary steps that proceed through well-defined intermediates [7]. The initial step involves the formation of a palladium-phosphorus complex through coordination of diphenylphosphine oxide to the palladium center [6]. This coordination activates the phosphorus-hydrogen bond toward subsequent oxidative addition with the aryl bromide substrate [28].
The mechanistic pathway proceeds through oxidative addition of the aryl bromide to the palladium center, forming a palladium(II) intermediate [28]. The diphenylphosphine oxide then undergoes nucleophilic attack at the palladium-bound aryl group, facilitated by base-promoted deprotonation [32]. This step is rate-limiting and determines the overall reaction kinetics [31].
Computational studies using density functional theory have elucidated the transition state geometries and activation barriers for the phosphorylation process [31]. The calculations reveal that the phosphorus-carbon bond formation occurs through a concerted mechanism with an activation energy of approximately 25 kilocalories per mole [31]. The reaction proceeds with retention of configuration at the phosphorus center, consistent with the observed stereochemical outcomes [32].
The role of the base is crucial for facilitating proton abstraction from the diphenylphosphine oxide substrate [32]. Carbonate bases such as potassium carbonate provide optimal basicity for deprotonation while avoiding excessive nucleophilicity that could interfere with the palladium catalytic cycle . The base also assists in regenerating the active palladium(0) species through reductive elimination [11].
Mechanistic Step | Activation Energy (kcal/mol) | Rate Constant |
---|---|---|
Oxidative Addition | 18.5 | Fast |
Phosphorylation | 25.2 | Rate-limiting |
Reductive Elimination | 12.8 | Fast |
Experimental kinetic studies support the proposed mechanism, showing first-order dependence on both the aryl bromide and diphenylphosphine oxide concentrations [31]. The reaction exhibits zero-order kinetics with respect to base concentration above a threshold value, indicating complete deprotonation under standard conditions [32]. Temperature-dependent rate measurements yield an overall activation energy of 24.8 kilocalories per mole, in excellent agreement with computational predictions [31].
The phosphorylation mechanism also involves competitive pathways that can lead to byproduct formation [7]. Side reactions include phosphine oxide dimerization and aryl-aryl coupling, which become more prominent at elevated temperatures or with excess phosphine oxide [32]. These competing processes necessitate careful optimization of reaction stoichiometry and temperature control .
The purification of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene presents unique challenges due to its high molecular weight and limited solubility in common organic solvents . Two primary purification strategies have been developed: sublimation under reduced pressure and chromatographic separation methods [9].
Sublimation purification exploits the compound's volatility under vacuum conditions, typically conducted at temperatures above 250°C under pressures ranging from 10⁻³ to 10⁻⁵ Torr . This technique effectively removes low-molecular-weight impurities and oligomeric byproducts that lack sufficient volatility [9]. The sublimation process yields material with purity exceeding 99 percent as confirmed by high-performance liquid chromatography analysis .
The advantages of sublimation include the absence of solvent contamination and the ability to purify large quantities without the need for extensive chromatographic columns [9]. However, sublimation requires specialized equipment and careful temperature control to prevent thermal decomposition [24]. Material losses during sublimation can reach 10-15 percent due to incomplete volatilization and apparatus limitations [24].
Chromatographic purification employs silica gel column chromatography with optimized solvent systems [22]. The most effective mobile phase consists of a gradient elution starting with hexane and progressing to ethyl acetate-hexane mixtures [10]. High-performance liquid chromatography using C18 columns with acetonitrile-water gradients provides excellent resolution for analytical and preparative applications .
Purification Method | Purity Achieved | Recovery Yield | Equipment Requirements |
---|---|---|---|
Sublimation | >99% | 85-90% | Vacuum system, heating |
Column Chromatography | 95-98% | 90-95% | Silica gel, solvents |
Preparative HPLC | >99% | 80-85% | HPLC system, columns |
The choice between purification methods depends on the intended application and scale requirements [22]. For research applications requiring ultra-high purity, sublimation followed by recrystallization provides optimal results . Industrial-scale purification favors chromatographic methods due to their scalability and lower energy requirements [22].
Comparative studies demonstrate that sublimation produces material with lower residual impurity levels, particularly for removing triphenylphosphine oxide byproducts [10]. However, chromatographic methods offer better recovery yields and are more suitable for heat-sensitive derivatives [22]. The selection of purification strategy should consider the specific purity requirements, scale of operation, and available equipment [24].
Recent developments in countercurrent chromatography have shown promise for large-scale purification of phosphine oxide-containing reaction mixtures [10]. This technique provides enhanced separation efficiency while reducing solvent consumption compared to traditional column chromatography [10]. The method employs a hexane-ethyl acetate-methanol-water solvent system that effectively separates the target compound from related impurities [10].
The industrial-scale synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene faces significant challenges related to reaction scalability, cost optimization, and process safety [12]. The multi-step synthetic route requires careful consideration of each transformation to ensure consistent product quality and economic viability [13].
The initial bromination of dibenzothiophene to form 2,8-dibromodibenzothiophene can be scaled effectively using continuous flow reactors [2]. Flow chemistry approaches provide improved heat and mass transfer, enabling better control of reaction selectivity and minimizing overoxidation [12]. Pilot-scale studies demonstrate yields of 85-90 percent using bromination in chloroform with controlled temperature profiles .
The palladium-catalyzed coupling step presents the most significant scalability challenges due to catalyst cost and reaction time requirements [12]. At industrial scale, catalyst loading can be reduced to 2-3 mole percent without substantial yield loss, improving process economics [12]. However, the extended reaction times of 72 hours create bottlenecks in continuous production scenarios .
Catalyst recovery and recycling strategies become essential for large-scale operations [13]. Heterogeneous palladium catalysts supported on solid phases have been investigated as alternatives to homogeneous systems [12]. These catalysts can be recovered by filtration and reused for multiple cycles, though some activity loss occurs over time [25].
Scale Factor | Laboratory | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Size | 1-10 g | 100-1000 g | >10 kg |
Catalyst Loading | 5 mol% | 3 mol% | 2 mol% |
Reaction Time | 72 h | 48 h | 36 h |
Yield | 70-75% | 75-80% | 80-85% |
Solvent management represents another critical scalability factor [12]. The large volumes of toluene required for the coupling reaction necessitate efficient recovery and recycling systems [16]. Distillation and purification of recovered solvents add complexity but are essential for economic operation [12]. Alternative solvents with lower boiling points have been explored to reduce energy requirements for solvent recovery [25].
Process intensification through microreactor technology offers potential solutions for scalability challenges [12]. Microreactors provide enhanced heat and mass transfer, enabling shorter reaction times and improved selectivity [12]. The high surface-area-to-volume ratio facilitates better temperature control, which is crucial for maintaining consistent product quality [16].
Quality control and analytical monitoring become increasingly important at larger scales [15]. Real-time monitoring using in-line spectroscopic methods allows for immediate process adjustments and helps maintain product specifications [25]. Advanced process control systems integrate multiple analytical techniques to optimize reaction conditions continuously [12].
The economic analysis of large-scale production indicates that raw material costs dominate the overall production expenses [13]. The cost of diphenylphosphine oxide and palladium catalyst represents approximately 60-70 percent of total manufacturing costs [12]. Strategies for cost reduction include alternative phosphorus sources and catalyst recycling protocols [13].
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene. Single crystal X-ray diffraction studies have provided comprehensive structural information, revealing the compound's molecular geometry and intermolecular packing arrangements [1] .
The crystallographic analysis typically employs molybdenum Kα radiation (λ = 0.71073 Å) at temperatures ranging from 150 to 293 K, achieving resolution factors between 0.045 and 0.065 . The compound commonly crystallizes in triclinic or monoclinic crystal systems, with space groups P-1 or P21/c, depending on the crystallization conditions and solvents used [1] .
Crystal Parameter | Value |
---|---|
Crystal System | Triclinic/Monoclinic |
Space Group | P-1 or P21/c |
Unit Cell Dimensions | Based on molecular symmetry |
a (Å) | 10.2-12.5 |
b (Å) | 11.8-14.2 |
c (Å) | 15.6-18.9 |
α (°) | 90.0-95.2 |
β (°) | 98.4-105.8 |
γ (°) | 90.0-92.1 |
Volume (ų) | 1850-2150 |
Z | 2-4 |
Density (g/cm³) | 1.34-1.38 |
The molecular geometry analysis reveals that the dibenzo[b,d]thiophene core maintains a planar configuration, with the two diphenylphosphoryl substituents positioned at the 2 and 8 positions [1] . The phosphorus-oxygen bond lengths typically range from 1.485 to 1.495 Å, consistent with the expected P=O double bond character enhanced by negative hyperconjugation [3].
Bond/Angle Type | Measured Value | Literature Range |
---|---|---|
P=O Bond Length (Å) | 1.485-1.495 | 1.480-1.500 |
P-C(aromatic) Bond Length (Å) | 1.820-1.835 | 1.810-1.840 |
C-C Bond Length (thiophene) (Å) | 1.390-1.415 | 1.385-1.420 |
C-S Bond Length (Å) | 1.715-1.735 | 1.710-1.740 |
S-C Bond Length (Å) | 1.715-1.735 | 1.710-1.740 |
C-P=O Bond Angle (°) | 111.5-113.2 | 110.0-115.0 |
P-C-C Bond Angle (°) | 118.8-121.4 | 117.0-123.0 |
C-S-C Bond Angle (°) | 91.2-92.8 | 90.0-94.0 |
The dihedral angles between the diphenylphosphoryl groups and the dibenzothiophene core typically range from 15.2 to 25.8°, indicating moderate steric hindrance that prevents complete coplanarity . This twisted conformation is crucial for the compound's electronic properties and its effectiveness as a bipolar host material in organic light-emitting diodes [4].
Intermolecular packing analysis reveals π-π stacking interactions between neighboring molecules, with typical intermolecular distances of 3.3 to 3.6 Å [5]. These interactions contribute to the compound's solid-state photophysical properties and thermal stability .
Advanced crystallographic techniques, including synchrotron X-ray analysis and variable temperature X-ray diffraction, have been employed to investigate the electronic structure and thermal behavior of the compound [3]. Near-edge X-ray absorption fine structure spectroscopy has provided insights into the nature of the P-O bond, confirming that phosphorus 3d orbitals do not participate significantly in bond formation [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene through multiple complementary techniques. The compound's NMR fingerprint reveals characteristic patterns that confirm its molecular structure and symmetry [1] .
Proton NMR spectroscopy in deuterated dichloromethane at 400 MHz shows the aromatic proton resonances distributed across the 7.0 to 8.8 ppm region . The spectrum exhibits complex multipets arising from the overlapping signals of the phenyl rings attached to the phosphorus centers and the dibenzothiophene aromatic protons [1].
NMR Type | Characteristic Features |
---|---|
¹H NMR (CDCl₂, 400 MHz) | Aromatic protons: 7.0-8.8 ppm |
¹³C NMR | Aromatic carbons: 120-140 ppm |
³¹P NMR | Phosphorus oxide: ~30 ppm |
Chemical Shift Range (ppm) | Aromatic region dominance |
Multiplicity Pattern | Complex multipets from phenyl rings |
Integration Pattern | Consistent with molecular symmetry |
The ¹³C NMR spectrum displays aromatic carbon resonances predominantly in the 120-140 ppm range, with quaternary carbons appearing at the downfield end of this range . The carbon signals bonded to phosphorus exhibit characteristic coupling patterns with ³¹P, providing additional structural confirmation [1].
³¹P NMR spectroscopy represents a particularly valuable technique for this compound, as the phosphorus nuclei in the diphenylphosphoryl groups provide a sensitive probe of the local electronic environment . The ³¹P chemical shift typically appears around 30 ppm, consistent with the phosphine oxide functionality [1]. The chemical shift value reflects the electron-withdrawing nature of the phosphoryl groups and their interaction with the aromatic system .
Two-dimensional NMR techniques, including ¹H-¹³C heteronuclear single quantum coherence spectroscopy and ¹H-¹H correlation spectroscopy, have been employed to establish complete signal assignments and confirm the connectivity patterns within the molecule [1]. These techniques are particularly valuable for resolving overlapping aromatic signals and establishing the substitution pattern on the dibenzothiophene core .
Variable temperature NMR studies have revealed dynamic behavior related to the rotation of the diphenylphosphoryl groups around the P-C bonds . At elevated temperatures, the rotation becomes rapid on the NMR timescale, leading to averaged chemical shifts, while at lower temperatures, restricted rotation may lead to signal broadening or splitting [1].
The integration patterns in the ¹H NMR spectrum provide quantitative confirmation of the molecular structure, with the expected 2:4:4:16 ratio for the dibenzothiophene core protons and the phenyl ring protons . The symmetrical nature of the molecule simplifies the spectrum interpretation, as the two diphenylphosphoryl groups are equivalent and produce identical NMR signals [1].
Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation patterns for 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene. Electrospray ionization mass spectrometry represents the most commonly employed technique for this compound, operating in positive ion mode [1] .
The molecular ion peak appears at m/z 585, corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 584.60 g/mol [1] [6]. This peak typically serves as the base peak with 100% relative intensity, indicating the compound's stability under the ionization conditions employed .
Technique | Mass/Charge (m/z) | Relative Intensity (%) |
---|---|---|
ESI-MS | Positive ion mode | High sensitivity |
Molecular Ion Peak | 585 [M+H]⁺ | 100 |
Base Peak | 585 | 100 |
Fragmentation Pattern | Sequential loss of phenyl groups | Variable |
Loss of Diphenylphosphine Oxide | 383 [M-DPPO]⁺ | 30-50 |
Dibenzothiophene Core Ion | 184 [DBT]⁺ | 20-30 |
The fragmentation pattern reveals characteristic losses that provide structural information about the molecular architecture [1]. The most significant fragmentation pathway involves the sequential loss of phenyl groups from the diphenylphosphoryl substituents, resulting in fragment ions at m/z values corresponding to [M-Ph]⁺, [M-2Ph]⁺, and subsequent phenyl losses .
A particularly diagnostic fragmentation involves the loss of an entire diphenylphosphine oxide unit, producing a fragment ion at m/z 383 with relative intensity ranging from 30 to 50% [1]. This fragmentation pattern confirms the presence of the diphenylphosphoryl groups and their attachment to the dibenzothiophene core .
The dibenzothiophene core ion appears at m/z 184, typically with relative intensity of 20-30% [1]. This fragment represents the molecular ion of the dibenzothiophene unit after complete loss of both diphenylphosphoryl substituents, providing confirmation of the core structure .
Tandem mass spectrometry techniques, including collision-induced dissociation, have been employed to elucidate the detailed fragmentation mechanisms [1]. These studies reveal that the initial fragmentation occurs preferentially at the P-C bonds connecting the phosphoryl groups to the dibenzothiophene core, followed by sequential phenyl losses from the phosphorus centers .
High-resolution mass spectrometry using time-of-flight or orbitrap analyzers provides accurate mass measurements that confirm the elemental composition of both the molecular ion and fragment ions [1]. The accurate mass of the molecular ion (584.112874 Da) matches the calculated mass for C₃₆H₂₆O₂P₂S within acceptable mass accuracy limits [6].
Matrix-assisted laser desorption/ionization mass spectrometry has also been employed as an alternative ionization method, particularly for samples that may be sensitive to the electrospray conditions . This technique typically produces similar fragmentation patterns but may show different relative intensities for certain fragment ions [1].
The mass spectrometric analysis also reveals isotope patterns that provide additional structural confirmation . The presence of sulfur and phosphorus atoms in the molecule produces characteristic isotope distributions that can be compared with theoretical patterns to validate the molecular formula [1].